PolyphyllinH

Beschreibung

Significance of Polyphyllin H within Steroidal Saponin (B1150181) Research

Research into steroidal saponins (B1172615) often focuses on their mechanisms of action at a molecular level, such as inducing apoptosis (programmed cell death), modulating autophagy, and arresting the cell cycle in cancer cells. frontiersin.orgdovepress.com Polyphyllin H is an active participant in this research area, with studies exploring its specific effects. For instance, research has shown that Polyphyllin H can inhibit the growth of hepatoma cells by targeting the Wnt/β-catenin signaling pathway. frontiersin.org This specificity adds to the collective understanding of how different steroidal saponins can exert their effects through varied molecular pathways.

The quality and therapeutic efficacy of herbal preparations containing these compounds are often determined by the profile of their steroidal saponins, including Polyphyllin H. researchgate.net Consequently, its identification and quantification are crucial for the standardization of these traditional medicines.

Overview of Historical and Current Research Trajectories

Historically, the research on Paris species was rooted in their use in traditional medicine. researchgate.netresearchgate.net The initial scientific investigations focused on isolating and identifying the various chemical constituents, which led to the discovery of a large family of steroidal saponins, including Polyphyllin H. researchgate.netmdpi.com Early phytochemical work in the 1980s successfully described the structures of compounds like Polyphyllin G and H. mdpi.com

Current research has shifted towards elucidating the specific pharmacological mechanisms of individual saponins. The trajectory for Polyphyllin H research is increasingly focused on its potential as a therapeutic agent, particularly in oncology. Modern pharmacological studies have demonstrated that extracts containing a variety of saponins, including Polyphyllin H, possess significant antitumor properties. researchgate.netresearchgate.net

A significant area of contemporary research is understanding the biosynthesis of these compounds. Studies have identified key genes and enzymatic pathways involved in the production of various polyphyllins, including Polyphyllin H, within the plant. frontiersin.org This line of inquiry is vital for developing methods to increase the yield of these valuable compounds through biotechnological approaches, such as using endophytes to stimulate their production in the host plant. frontiersin.org Furthermore, current studies are evaluating the effects of Polyphyllin H on drug-metabolizing enzymes, which is crucial for predicting potential interactions with other medications. researchgate.netresearchgate.net

Table 1: Key Research Findings on Polyphyllin H

| Research Area | Finding | Investigated Cell Line/Model | Key Pathway | Citation |

|---|---|---|---|---|

| Anticancer | Inhibited cell growth and xenograft growth | Hepatoma cells | Wnt/β-catenin | frontiersin.org |

| Biosynthesis | Endophyte inoculation increased accumulation | Paris polyphylla | Biosynthetic pathways | frontiersin.org |

| Drug Metabolism | Significantly inhibited major CYP450 isoforms | Human liver microsomes | Cytochrome P450 | researchgate.netresearchgate.net |

| Phytochemistry | Identified as a furostanol-type steroidal saponin | Paris polyphylla | - | mdpi.com |

Eigenschaften

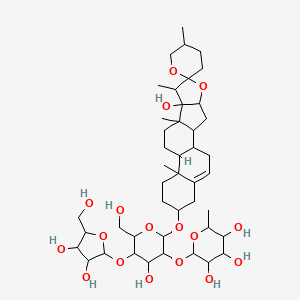

Molekularformel |

C44H70O17 |

|---|---|

Molekulargewicht |

871.0 g/mol |

IUPAC-Name |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |

InChI-Schlüssel |

DEUSODBYLVUUQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Polyphyllinh

Precursor Compounds in Polyphyllin Biosynthesis

The construction of the core structure of Polyphyllin H relies on foundational precursor molecules that are common to steroid and triterpenoid (B12794562) biosynthesis in plants.

The biosynthetic journey to Polyphyllin H begins in the isoprenoid pathway. wikipedia.org The initial steps involve the condensation of two molecules of isopentenyl diphosphate (B83284) (IPP) and one molecule of dimethylallyl diphosphate (DMAPP) to form farnesyl diphosphate (FPP), a C15 compound. nih.gov This reaction is catalyzed by farnesyl diphosphate synthase (FPS). nih.gov

FPP serves as a critical branch-point intermediate. wikipedia.org For the synthesis of sterols and triterpenoids, two molecules of FPP are joined in a head-to-head condensation reaction to form squalene (B77637), a linear C30 isoprenoid. wikipedia.orgnih.gov This reductive dimerization is the first committed step in sterol biosynthesis and is catalyzed by the enzyme squalene synthase (SQS). wikipedia.orgnih.gov The squalene molecule then undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene (B107256), the direct precursor for cyclization into the steroidal skeleton. nih.gov

The steroidal backbone of polyphyllins, known as the aglycone, is derived from the cyclization and subsequent modification of 2,3-oxidosqualene. For many polyphyllins, including Polyphyllin H, the key aglycones are diosgenin (B1670711) and pennogenin (B1253130). rsc.org These compounds represent the non-sugar portion of the saponin (B1150181). The structural difference between these precursors, particularly the hydroxylation pattern, is crucial for the final identity and bioactivity of the resulting polyphyllin molecule. Saponins (B1172615) with diosgenin and pennogenin as their aglycones are among the most abundant types of steroid saponins found in Paris species. rsc.org

Key Enzymes and Gene Families in Polyphyllin Biosynthesis

The conversion of simple precursors into the complex structure of Polyphyllin H is orchestrated by several key enzyme families. These include synthases, cyclases, and monooxygenases that build and tailor the core steroidal structure.

Squalene synthase (SQS) is a critical enzyme that directs the metabolic flux from the general isoprenoid pathway specifically toward sterol and triterpenoid synthesis. wikipedia.orgnih.gov In Paris polyphylla var. yunnanensis, a squalene synthase gene, designated PpSQS1, has been cloned and functionally characterized. nih.gov The open reading frame of PpSQS1 is 1239 base pairs long and encodes a protein of 412 amino acids. nih.gov Functional assays confirmed that the recombinant PpSQS1 protein catalyzes the conversion of two molecules of farnesyl diphosphate (FDP) into squalene. nih.gov The reaction proceeds in two steps: the initial condensation of two FPP molecules to form presqualene diphosphate (PSPP), followed by a reductive rearrangement of PSPP using NAD(P)H to produce squalene. qmul.ac.ukebi.ac.uk High expression of the PpSQS1 gene has been observed in the rhizomes of the plant, which is consistent with the high accumulation of steroidal saponins in this tissue. nih.gov

**Table 1: Functional Characterization of Squalene Synthase in *P. polyphylla***

| Gene/Enzyme | Organism | Substrate | Product | Key Finding |

|---|---|---|---|---|

| PpSQS1 | Paris polyphylla var. yunnanensis | Farnesyl Diphosphate (FDP) | Squalene | Functionally confirmed to produce squalene; highly expressed in rhizomes where saponins accumulate. nih.gov |

Following the formation of 2,3-oxidosqualene, the next pivotal step is its cyclization to form a polycyclic structure. This reaction is a major branch point between the biosynthesis of different types of triterpenoids and sterols. researchgate.net The cyclization is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). semanticscholar.org In plants, the primary product for phytosterol synthesis is cycloartenol (B190886), which is formed from 2,3-oxidosqualene through a chair-boat-chair conformation intermediate. mdpi.com

The enzyme responsible for this specific cyclization is cycloartenol synthase (CAS). mdpi.comnih.gov A putative CAS gene, PpCAS, has been cloned from Paris polyphylla. nih.gov When this gene was expressed heterologously in yeast, it was confirmed to convert 2,3-oxidosqualene into cycloartenol. nih.gov Further research has identified specific OSC genes in P. polyphylla, such as PpOSC1, which, when transiently expressed in Nicotiana benthamiana, led to a significant increase in the production of cycloartenol, confirming its important function in the polyphyllin biosynthetic pathway. nih.gov

After the formation of the initial cycloartenol skeleton, a series of extensive oxidative modifications are required to produce the diverse aglycones like diosgenin and pennogenin. These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), one of the largest enzyme superfamilies in plants. beilstein-journals.orgbeilstein-journals.org CYPs are heme-containing enzymes that perform remarkable regio- and stereospecific oxidative chemistry, including hydroxylations, epoxidations, and rearrangements. beilstein-journals.orgbeilstein-journals.orgnih.gov

In the context of polyphyllin biosynthesis, CYPs are responsible for the hydroxylation and other modifications of the steroid core that lead from cycloartenol to cholesterol and subsequently to the specific aglycones. nih.gov For instance, enzymes in the CYP90G family are known to catalyze the hydroxylation of cholesterol at the C-16 and C-22 positions. nih.gov Transcriptome analysis of P. polyphylla has identified several candidate CYP genes likely involved in polyphyllin biosynthesis, including PpCYP90G4, PpCYP90B27, and PpCYP72A616. nih.gov One study demonstrated that a specific P450 enzyme from P. polyphylla is responsible for the C-22 hydroxylation of cholesterol, a key step in the pathway. researchgate.net

Table 2: Key Enzymes in the Polyphyllin H Biosynthetic Pathway

| Enzyme Class | Specific Enzyme (Gene) | Function in Pathway | Reference |

|---|---|---|---|

| Squalene Synthase (SQS) | PpSQS1 | Catalyzes the formation of squalene from two molecules of farnesyl diphosphate. | nih.gov |

| 2,3-Oxidosqualene Cyclase (OSC) | PpCAS / PpOSC1 | Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. | nih.govnih.gov |

| Cytochrome P450 (CYP) | PpCYP90G4, PpCYP90B27, PpCYP72A616 | Perform oxidative modifications (e.g., hydroxylation) on the steroid skeleton to produce aglycone precursors. | nih.govresearchgate.net |

UDP Glycosyltransferases in Glycosylation

The structural diversity of polyphyllins, including Polyphyllin H, is largely attributable to the glycosylation of steroidal sapogenin precursors, primarily diosgenin and pennogenin. This crucial biochemical modification is catalyzed by a class of enzymes known as UDP glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of sugar moieties from an activated donor molecule, uridine (B1682114) diphosphate (UDP)-sugar, to the sapogenin aglycone, a process fundamental to the biosynthesis of these complex natural products. nih.govresearchgate.net

In the biosynthesis of polyphyllins, UGTs are responsible for attaching various sugars such as glucose, rhamnose, and arabinose to the C-3 hydroxyl group of the steroidal core. nih.gov Research has identified several specific UGTs from Paris polyphylla that are involved in this pathway. For instance, the enzyme PpUGT73CR1 has been identified as catalyzing the glycosylation at the C-3 position of both diosgenin and pennogenin. nih.govbiorxiv.org This initial glycosylation is a critical step, often leading to the formation of trillin (diosgenin 3-O-glucoside). researchgate.net

Subsequent glycosylation steps are carried out by other UGTs, which add further sugar residues to the initial glucose moiety. For example, PpUGT73CE1 is a 2'-O-rhamnosyltransferase that converts trillin into polyphyllin V. researchgate.netbiorxiv.org The formation of more complex sugar chains, characteristic of compounds like Polyphyllin H, involves a cascade of reactions catalyzed by different UGTs with specific substrate and positional preferences. researchgate.net Studies have characterized multiple UGTs from various families, including UGT73, UGT74, UGT80, and UGT91, highlighting the enzymatic toolkit available in P. polyphylla for generating a wide array of steroidal saponins. researchgate.netacs.org The sequential action of these glycosyltransferases is what ultimately determines the final structure and biological activity of the resulting polyphyllin.

| Enzyme Family | Specific Enzyme | Function in Polyphyllin Biosynthesis | Reference |

| UGT73 | PpUGT73CR1 | Catalyzes glycosylation at the C-3 position of diosgenin and pennogenin. | nih.gov, biorxiv.org |

| UGT73 | PpUGT73CE1 | Acts as a 2'-O-rhamnosyltransferase, converting trillin to polyphyllin V. | researchgate.net, biorxiv.org |

| UGT80 | UGT80A40 / UGT80A41 | Catalyze the conversion of diosgenin and pennogenin into their respective 3-O-glucosides (e.g., trillin). | researchgate.net |

| UGT91 | PpUGT91AH2 | Involved in 6'-O-glucosylation. | researchgate.net |

Genetic Regulation and Transcriptomic Approaches to Pathway Elucidation

The biosynthesis of polyphyllins is a complex process governed by the coordinated expression of numerous genes. The immense size of the Paris polyphylla genome and the intricate network of steroid biosynthesis pathways present significant challenges to elucidating the specific genes involved. nih.govbiorxiv.orgresearchgate.net Transcriptomic approaches, which analyze the complete set of RNA transcripts in a cell or tissue, have become indispensable tools for identifying and characterizing the genes responsible for Polyphyllin H production. nih.gov

Gene Prediction Methodologies (e.g., Gene-Weighted Co-expression Network Analysis, Phylogenetic Trees)

To navigate the complexity of the P. polyphylla transcriptome, researchers employ sophisticated gene prediction methodologies to identify candidate genes involved in the polyphyllin biosynthetic pathway. nih.gov A powerful approach combines full-length transcriptome sequencing from various plant organs with computational analysis. nih.govbiorxiv.org This initial step can identify hundreds of potential genes, such as 2,3-oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP glycosyltransferases (UGTs). nih.govbiorxiv.orgresearchgate.net

To narrow down this large pool of candidates, several analytical methods are used in concert:

Gene-Weighted Co-expression Network Analysis (WGCNA): This method identifies modules of genes that are co-expressed across different tissues or developmental stages. nih.govresearchgate.net By correlating the expression levels of these gene modules with the accumulation patterns of specific polyphyllin metabolites, researchers can pinpoint gene clusters that are likely involved in the biosynthesis of those compounds. researchgate.netnih.gov

Phylogenetic Trees: By comparing the protein sequences of candidate genes from P. polyphylla with those of known enzymes from other plant species, phylogenetic trees can be constructed. nih.govresearchgate.net Genes from P. polyphylla that cluster with enzymes known to be involved in steroid biosynthesis are prioritized as strong candidates for functional characterization. nih.gov

Through the combined application of metabolic profiling, WGCNA, and phylogenetic analysis, the number of candidate OSC, CYP, and UGT genes has been successfully reduced from hundreds to a more manageable number for functional verification. nih.govbiorxiv.org

| Gene Family | Initial Candidates (from Transcriptome) | Candidates after WGCNA & Phylogenetic Analysis | Reference |

| 2,3-oxidosqualene cyclases (OSCs) | 2 | 2 | nih.gov, biorxiv.org |

| Cytochrome P450s (CYPs) | 216 | 15 | nih.gov, biorxiv.org |

| UDP glycosyltransferases (UGTs) | 199 | 24 | nih.gov, biorxiv.org |

Tissue-Specific Gene Expression Patterns

The biosynthesis and accumulation of polyphyllins are not uniform throughout the Paris polyphylla plant. Transcriptomic and phytochemical analyses reveal distinct tissue-specific patterns of gene expression and metabolite concentration. researchgate.netnih.gov Studies involving sequencing of RNA from different organs—such as rhizomes, roots, stems, and leaves—have shown that the expression of key biosynthetic genes is often localized to specific tissues. nih.govnih.gov

For instance, the rhizome is a primary site for the synthesis and storage of many polyphyllins. researchgate.net Consequently, genes encoding enzymes crucial for the polyphyllin pathway, including certain CYPs and UGTs, often show significantly higher expression levels in the rhizome compared to aerial parts of the plant. nih.gov The differential accumulation of various polyphyllins across different tissues corresponds with the expression patterns of the candidate genes identified through WGCNA. researchgate.net This tissue-specific expression provides further evidence for the role of these genes in the biosynthetic pathway and offers insights into the spatial regulation of polyphyllin production within the plant. nih.gov

Metabolic Engineering Strategies for Polyphyllin H Production

The low abundance of certain polyphyllins in their native plant source, coupled with the challenges of chemical synthesis, has spurred interest in metabolic engineering for their production. nih.gov This approach involves the introduction of biosynthetic pathways into heterologous host organisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to create cellular factories for producing valuable compounds like Polyphyllin H. biorxiv.orglbl.gov

The core strategy for the metabolic engineering of polyphyllins involves:

Elucidation of the Biosynthetic Pathway: A complete understanding of the enzymatic steps from a common precursor to the final product is essential. This involves identifying all the necessary genes, such as CYPs and UGTs. nih.govbiorxiv.org

Heterologous Expression of Pathway Genes: The identified genes are introduced into a suitable microbial host. For example, to produce polyphyllin II, a close relative of Polyphyllin H, researchers successfully reconstructed its biosynthesis pathway in yeast by introducing key UGTs. biorxiv.org

Optimization of Production: Achieving high yields often requires further engineering of the host's metabolism. This can include increasing the supply of precursors, balancing the expression of the introduced enzymes, and optimizing fermentation conditions. lbl.govnih.gov

Recent successes in identifying and characterizing the specific UGTs involved in the polyphyllin pathway are critical steps toward this goal. biorxiv.org For example, the identification of a rhamnosyltransferase (UGT738A3) was pivotal in achieving the complete heterologous biosynthesis of polyphyllin II. biorxiv.org Such strategies provide a promising and sustainable platform for the production of rare and medicinally important polyphyllins, overcoming the limitations of extraction from plant sources. biorxiv.org

Research Methodologies and Experimental Models in Polyphyllinh Studies

In Vitro Cellular Models

In vitro models are fundamental to the initial screening and mechanistic evaluation of Polyphyllin H. These systems provide a controlled environment to study the direct effects of the compound on specific cell types and processes.

A diverse panel of human cancer cell lines is frequently employed to assess the anti-tumor potential of Polyphyllin H. These cell lines, derived from various cancer types, allow researchers to investigate the compound's efficacy across different malignancies and to identify potential molecular targets.

HepG2 (Hepatocellular Carcinoma): Studies utilizing the HepG2 cell line have been instrumental in understanding Polyphyllin H's effects on liver cancer. Research has shown that Polyphyllin H can inhibit the growth of hepatoma cells. frontiersin.org The HepG2 line is a well-differentiated human hepatoma cell line widely used as an in vitro model for liver-related studies. mdpi.com

AGS and SGC7901 (Gastric Cancer): The gastric cancer cell lines AGS and SGC7901 are used to explore the impact of Polyphyllin H and related compounds on gastric malignancies. For instance, studies on Polyphyllin I, a structurally similar saponin (B1150181), have demonstrated its ability to promote nuclear apoptosis in AGS cells. nih.gov Polyphyllin I has also shown inhibitory effects on SGC-7901 cells. nih.gov

K562/ADR (Drug-Resistant Leukemia): The K562/ADR cell line is a model for multidrug-resistant leukemia. Research on related steroidal saponins (B1172615) has utilized this cell line to investigate mechanisms of reversing drug resistance, often involving the induction of autophagy. nih.gov

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line is a common model for studying the effects of potential anti-cancer agents on hormone-responsive breast cancer. nih.gov It is frequently used in cytotoxicity assays to determine the inhibitory concentration of compounds. ekb.egresearchgate.net

Table 1: Selected Cancer Cell Lines Used in Polyphyllin Research

| Cell Line | Cancer Type | Key Research Focus with Related Saponins |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Inhibition of cell growth, investigation of signaling pathways like Wnt/β-catenin. frontiersin.org |

| AGS | Gastric Cancer | Induction of apoptosis. nih.gov |

| SGC7901 | Gastric Cancer | Inhibition of cell viability. nih.gov |

| K562/ADR | Drug-Resistant Leukemia | Reversal of multidrug resistance. nih.gov |

Macrophage cell lines are critical for investigating the immunomodulatory and anti-inflammatory properties of Polyphyllin H and its analogs.

RAW264.7: This murine macrophage cell line is extensively used to study inflammatory responses. mdpi.com Research on the related compound Polyphyllin VII (PP7) has shown that it can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govresearchgate.net These studies indicate that the anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways. nih.gov

To explore the effects of Polyphyllin H on processes like angiogenesis, specific endothelial cell systems are utilized.

Human Retinal Microvascular Endothelial Cells (HRMECs): These cells are a specialized in vitro model for studying ocular angiogenesis, a process relevant to diseases like diabetic retinopathy. neuromics.comabmgood.com Research on related compounds in ocular vascular endothelial cells helps to understand potential therapeutic applications in eye diseases. researchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely accepted model for studying general angiogenesis and endothelial cell function. nih.gov They are used in tube formation assays to assess the anti-angiogenic potential of compounds like Polyphyllin VII, which has been shown to inhibit the formation of capillary-like structures in vitro. nih.gov While HUVECs are a valuable tool, some studies suggest they may not be the most suitable surrogate for all types of vascular research, such as in ocular angiogenic disorders, due to differences in gene expression compared to microvascular endothelial cells. researchgate.netnih.gov

Moving beyond traditional two-dimensional (2D) cultures, three-dimensional (3D) and organoid models are emerging as more physiologically relevant systems for studying the effects of compounds like Polyphyllin H. nih.govnih.gov

Organoid Models: Derived from stem cells (embryonic, induced pluripotent, or adult stem cells), organoids self-assemble into complex structures that mimic the architecture and function of specific organs. nih.govmdpi.com These models offer a superior platform for studying disease and drug responses in a more in vivo-like context. mdpi.com For example, patient-derived organoids (PDOs) can be transplanted into immunodeficient mice to create O-PDX models, which are valuable for preclinical drug screening and personalized medicine research. frontiersin.org

3D Culture Systems: These systems provide a 3D architecture that better recapitulates the cell-cell and cell-matrix interactions found in native tissues compared to 2D cultures. nih.gov A study utilizing a 3D skin-equivalent culture system demonstrated the application of such a model in testing the effects of Polyphyllin H. dntb.gov.ua Another study validated a 3D system-on-a-chip (3D-SoC) model for studying neutrophil migration, where Polyphyllin H was used as a treatment. researchgate.net

A variety of molecular and cellular biology techniques are employed to quantify the effects of Polyphyllin H and related compounds on cellular functions.

Apoptosis Assays: To determine if a compound induces programmed cell death, researchers use techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry with Annexin V/PI staining. researchgate.netresearchgate.net The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases are often measured. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound causes cell cycle arrest. researchgate.netbdbiosciences.com

Western Blotting: This technique is essential for detecting and quantifying the expression levels of specific proteins involved in various signaling pathways, apoptosis, and cell cycle regulation. nih.govresearchgate.netnih.gov It allows for the investigation of molecular mechanisms of action.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is used to measure the concentration of secreted proteins, such as cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators, in cell culture supernatants. nih.gov

qPCR (Quantitative Polymerase Chain Reaction): qPCR is used to measure the mRNA expression levels of specific genes, providing insight into how a compound affects gene regulation. nih.govresearchgate.net

Table 2: Common Techniques for Assessing Cellular Processes in Polyphyllin Research

| Technique | Cellular Process Assessed | Example Application in Polyphyllin/Related Saponin Research |

|---|---|---|

| Apoptosis Assays (e.g., TUNEL, Annexin V) | Programmed Cell Death | Detecting apoptosis in cancer cells treated with Polyphyllin II. researchgate.net |

| Cell Cycle Analysis (Flow Cytometry) | Cell Proliferation and Arrest | Identifying G2/M phase arrest in gastric cancer cells treated with Polyphyllin I. researchgate.net |

| Western Blotting | Protein Expression and Signaling | Measuring changes in apoptosis-related proteins (caspases, Bcl-2 family) and signaling pathways (NF-κB, MAPK). nih.govnih.gov |

| ELISA | Secretion of Soluble Factors | Quantifying the reduction of pro-inflammatory cytokines (TNF-α, IL-6) by macrophages treated with Polyphyllin VII. nih.gov |

Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the in vivo efficacy and biological effects of Polyphyllin H in a complex, whole-organism setting. nih.govdovepress.com These models bridge the gap between in vitro findings and potential clinical applications. mdpi.com

Commonly used models include xenografts, where human cancer cells are implanted into immunodeficient mice. dovepress.com For instance, a xenograft model using HepG2 cells in nude mice was employed to confirm that Polyphyllin I inhibits tumor growth in vivo. aging-us.com Another study on hepatocellular carcinoma utilized a xenograft mouse model to show that Polyphyllin I could inhibit vasculogenic mimicry (VM), a form of tumor blood supply. sci-hub.se

Furthermore, animal models are crucial for studying anti-inflammatory and anti-angiogenic effects. For example, the in vivo anti-inflammatory activity of Polyphyllin VII was evaluated using mouse models of xylene-induced ear edema and cotton pellet-induced granuloma formation. nih.gov The anti-angiogenic effects of Polyphyllin VII were investigated using a transgenic zebrafish model (Tg(fli1:EGFP)), which allows for direct visualization of vascular development. nih.gov

More advanced models, such as patient-derived xenografts (PDX), which involve implanting patient tumor tissue directly into mice, and humanized mouse models, which possess a human immune system, are becoming more prevalent. frontiersin.orgdovepress.commdpi.com These sophisticated models offer higher clinical relevance and predictive value for evaluating novel cancer therapeutics. mdpi.com

Rodent Models (e.g., Mice, Rats) for Disease Induction (e.g., cancer xenografts, inflammatory pain models, liver fibrosis models)

Rodent models are fundamental in Polyphyllin research, providing invaluable in vivo platforms to study complex physiological and pathological processes that cannot be replicated in vitro.

Cancer Xenografts: Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the antitumor efficacy of Polyphyllin compounds. mdpi.com These models allow for the observation of tumor growth inhibition in a living system. For instance, studies have utilized nude mouse xenograft models to demonstrate the effects of various polyphyllins on different cancers. Polyphyllin I has been shown to inhibit the growth of gastric cancer xenografts by promoting a form of cell death called ferroptosis and by downregulating proteins in cancer-associated fibroblasts. frontiersin.orgnih.govresearchgate.net Similarly, its inhibitory effects on gastric cancer cell proliferation have been confirmed in subcutaneous mouse models. amegroups.org In breast cancer research, a xenograft model established with MDA-MB-231 cells showed that Polyphyllin II could slow tumor volume growth. semanticscholar.org Furthermore, Polyphyllin H has been noted for its ability to inhibit the growth of hepatoma xenografts by suppressing the Wnt/β-catenin pathway. frontiersin.org

Interactive Data Table: Examples of Polyphyllin Studies Using Rodent Cancer Xenograft Models

| Polyphyllin Derivative | Cancer Type | Cell Line | Key Finding |

|---|---|---|---|

| Polyphyllin I (PPI) | Gastric Cancer | AGS, MKN-45 | Inhibited tumor growth via induction of ferroptosis. frontiersin.orgresearchgate.net |

| Polyphyllin I (PPI) | Gastric Cancer | N/A | Inhibited tumor growth by downregulating FAP and HGF in cancer-associated fibroblasts. nih.gov |

| Polyphyllin II (PPII) | Breast Cancer | MDA-MB-231 | Inhibited tumor growth and suppressed the PI3K/Akt signaling pathway. semanticscholar.org |

| Polyphyllin H (PPH) | Hepatoma | N/A | Suppressed xenograft growth via the Wnt/β-catenin pathway. frontiersin.org |

| Polyphyllin VI (PPVI) | Breast Cancer | 4T1 | Exhibited a strong anti-metastatic effect. frontiersin.org |

Inflammatory Pain Models: To investigate the analgesic and anti-inflammatory properties of polyphyllins, researchers often employ models of inflammatory pain in rodents. A common method involves injecting Complete Freund's Adjuvant (CFA) into the paw of a mouse, which induces a localized, persistent inflammatory response and heightened pain sensitivity. frontiersin.org Studies using this model have shown that Polyphyllin VI (PPVI) can alleviate inflammatory pain. researchgate.net It effectively reduces paw swelling and pain threshold in CFA-treated mice. frontiersin.org The mechanism for this effect is linked to the downregulation of inflammatory factors like TNF-α, IL-1β, and IL-6 in the dorsal root ganglia and spinal cord. frontiersin.org These models are crucial for confirming the anti-inflammatory pathways identified through other methods, such as the regulation of the P2X₃ and P2X₇ purinoceptors. frontiersin.orgnih.govdntb.gov.uanih.gov

Liver Fibrosis Models: Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can be modeled in rodents through various methods, including chronic administration of hepatotoxins like carbon tetrachloride (CCl₄) or thioacetamide (B46855) (TAA). biomolther.orgmdpi.com These models are essential for studying the progression of liver disease and testing potential anti-fibrotic therapies. Research into the effects of polyphyllins on liver fibrosis is an emerging area. For example, Polyphyllin VII has been investigated for its ability to promote ferroptosis in hepatic stellate cells, which are key drivers of fibrosis, in a CCl₄-induced mouse fibrosis model. researchgate.net There is also evidence suggesting Polyphyllin H has relevance in the context of liver cirrhosis, an advanced stage of fibrosis. windows.net The use of established fibrosis models, which mimic human liver pathology, is critical for evaluating the therapeutic potential of these compounds. biomolther.orgxiahepublishing.com

Zebrafish Models for Inflammation and Toxicity Studies

The zebrafish (Danio rerio) has emerged as a powerful model organism in pharmacology and toxicology due to its rapid development, optical transparency at embryonic stages, and high genetic homology with humans. nih.gov These characteristics make it particularly suitable for high-throughput screening and in vivo imaging of biological processes like inflammation. nih.govukaazpublications.com

In Polyphyllin research, zebrafish models are primarily used to assess anti-inflammatory activity and developmental toxicity. Inflammation can be induced in zebrafish larvae by exposure to lipopolysaccharide (LPS) or copper sulfate (B86663) (CuSO₄). capes.gov.brnih.gov Researchers can then observe and quantify the inflammatory response, such as the migration of immune cells (neutrophils and macrophages) to the site of injury or the production of inflammatory mediators like nitric oxide (NO). nih.govnih.gov Studies have demonstrated that Polyphyllin VII (PP7) exerts potent anti-inflammatory effects in these models. capes.gov.br It has been shown to inhibit the generation of NO in LPS-stimulated zebrafish embryos and reduce LPS-induced toxicity. nih.govnih.gov The zebrafish model, therefore, provides a valuable intermediate step between in vitro cell-based assays and more complex rodent studies.

Considerations for Model Selection and Translational Relevance in Preclinical Research

The selection of an appropriate preclinical model is a critical decision in drug development that significantly impacts the translational relevance of the findings. transcurebioservices.com While animal models have been essential for medical advancement, no single model can perfectly recapitulate all aspects of a human disease. taconic.com

Xenograft mouse models, for example, are a cornerstone of oncology research because they can retain many of the genetic and histopathological features of the original human tumor. jcancer.org However, a major limitation is the use of immunodeficient mice, which prevents the study of interactions between the tumor and a complete immune system—a crucial aspect for many modern cancer therapies. mdpi.com

The physiological differences between rodents and humans can also lead to discrepancies in drug metabolism and efficacy, contributing to the high attrition rate of drugs transitioning from preclinical to clinical trials. transcurebioservices.comjcancer.org Therefore, researchers must carefully consider the specific biological question being asked. For studying fundamental mechanisms like the induction of apoptosis or the inhibition of specific signaling pathways, cell line-derived xenografts may be sufficient. mdpi.com For more complex studies involving the tumor microenvironment or immunotherapy, more advanced models like patient-derived xenografts (PDXs) or humanized mice may be necessary. jcancer.org

Ultimately, a multifactorial approach that combines data from in vitro assays, simpler in vivo models like zebrafish, and more complex rodent models is often the most robust strategy. taconic.com This approach helps to build a comprehensive understanding of a compound's activity and provides a stronger basis for predicting its potential success in human clinical trials. transcurebioservices.com

Advanced Analytical and Computational Approaches

Modern research on Polyphyllin H and its analogs increasingly incorporates advanced analytical and computational methods. These approaches, including network pharmacology, molecular docking, and 'omics' technologies, allow for a systems-level understanding of the compound's biological effects and help to identify its molecular targets and mechanisms of action with greater precision.

Network Pharmacology and Systems Biology

Network pharmacology is an interdisciplinary field that integrates systems biology and computational analysis to explore the complex interactions between drugs, targets, and diseases. nih.govresearchgate.net Instead of the traditional "one drug, one target" paradigm, this approach constructs and analyzes complex networks to elucidate a drug's mechanism of action from a holistic perspective. nih.govresearchgate.net

This methodology has been applied to investigate various polyphyllins. For Polyphyllin I, network pharmacology was used to explore its potential mechanisms against hepatocellular carcinoma, identifying multiple target genes and pathways related to cell proliferation and angiogenesis, such as the VEGF and Wnt/β-catenin signaling pathways. nih.govresearchgate.net Similarly, a network pharmacology study on Polyphyllin II for treating nasopharyngeal carcinoma identified 94 potential targets and highlighted its potential influence on pathways in cancer, including the PI3K-Akt signaling pathway. nih.gov This approach has also been used to explore the anti-inflammatory mechanisms of Polyphyllin VI, where it helped identify the MAPK signaling pathway as a key contributor to its effects on inflammatory pain. nih.govnih.gov By predicting the web of interactions, network pharmacology provides a theoretical basis for experimental validation and helps reveal the multi-target nature of compounds like Polyphyllin H.

Molecular Docking and Computational Modeling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as Polyphyllin H) to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial for identifying potential molecular targets and understanding the structural basis of a drug's activity at an atomic level. mdpi.com

In Polyphyllin research, molecular docking is often used in conjunction with network pharmacology to validate the predicted interactions between the compound and its target proteins. For instance, molecular docking simulations have demonstrated strong binding affinities between Polyphyllin I and key cancer-related proteins like VEGF-C and β-catenin, supporting the findings from network pharmacology analyses. nih.govresearcher.life Another study investigating Polyphyllin VI's effect on inflammatory pain used molecular docking to analyze its interaction with the P2X₇ receptor, a key player in inflammation. nih.gov Notably, molecular docking models have also been specifically developed for Polyphyllin H to explore its binding interactions. researchgate.net These computational models are invaluable for prioritizing targets for further experimental validation and for guiding the design of new, more potent derivatives.

Interactive Data Table: Examples of Molecular Docking Studies with Polyphyllins

| Polyphyllin Derivative | Target Protein | Disease Context | Key Finding |

|---|---|---|---|

| Polyphyllin I (PPI) | VEGF-C, β-catenin | Hepatocellular Carcinoma | Demonstrated strong binding affinities, suggesting modulation of angiogenesis and Wnt signaling. nih.govresearcher.life |

| Polyphyllin VI (PPVI) | P2X₇ Receptor | Inflammatory Pain | Showed strong binding energy, supporting its role in modulating the MAPK signaling pathway. nih.gov |

| Polyphyllin H (PPH) | P2X₃ Receptor | Inflammatory Pain | Identified as having binding potential to the P2X₃ receptor. frontiersin.orgresearchgate.net |

| Polyphyllin III | HIF1A | Gastric Cancer | Exhibited the most favorable binding energy among several targets, suggesting a role in hypoxia pathways. researchgate.net |

Transcriptomics (RNA-Seq, qRT-PCR) and Proteomics

Transcriptomics and proteomics are large-scale studies of an organism's messenger RNA molecules (the transcriptome) and proteins (the proteome), respectively. These 'omics' technologies provide a global snapshot of how cellular processes are altered in response to a drug treatment.

Transcriptomics , particularly through methods like RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR), measures the expression levels of thousands of genes simultaneously. This approach has been used to uncover the molecular mechanisms of polyphyllins. For example, RNA-Seq analysis was instrumental in identifying the MAPK signaling pathway's contribution to the anti-inflammatory and analgesic effects of Polyphyllin VI. nih.govnih.gov Transcriptomic studies have also been performed on the Paris polyphylla plant itself to identify key genes, such as those for cytochrome P450s and UDP-glycosyltransferases, that are involved in the biosynthesis of various polyphyllins, including Polyphyllin H. frontiersin.orgnih.gov

Proteomics complements transcriptomics by analyzing changes at the protein level. In a study on Polyphyllin D, proteomic and transcriptomic analyses were combined to reveal its mechanism of action. nih.gov The results showed that Polyphyllin D treatment led to the upregulation of proteins associated with endoplasmic reticulum (ER) stress, such as BiP/GRP78 and PDI, indicating that the compound induces cytotoxicity by initiating ER stress, which is then followed by a mitochondria-mediated apoptotic pathway. nih.govhku.hk Together, these advanced analytical techniques provide a deep, multi-layered view of the biological impact of Polyphyllin H and related compounds, driving forward our understanding of their therapeutic potential.

Derivatives and Structure Activity Relationships of Polyphyllins

Structural Modifications and Analog Development

The development of polyphyllin analogs has been pursued to enhance their therapeutic properties and to better understand their mechanism of action. Both semi-synthetic modifications and biotransformation have been employed to create novel derivatives.

One notable strategy for analog development is biotransformation, which utilizes microorganisms or enzymes to modify the chemical structure of a parent compound. For example, Polyphyllin VII has been successfully biotransformed using the endophyte Delftia acidovorans. nih.gov This process resulted in the creation of a new, more potent compound, designated ZH-2. nih.gov This "green chemistry" approach offers a valuable method for generating novel derivatives that may not be easily accessible through traditional chemical synthesis. nih.gov

Impact of Glycosylation Patterns on Biological Activity

The number, type, and linkage of sugar residues attached to the polyphyllin core play a pivotal role in determining the compound's biological activity. The pattern of glycosylation can significantly affect the molecule's solubility, cell permeability, and interaction with biological targets.

Research has demonstrated a clear relationship between the glycosylation pattern and the biological potency of polyphyllin derivatives. A study involving the biotransformation of Polyphyllin VII into its derivative, ZH-2, found that the inhibitory effect on cell viability and chemoresistance increased with the loss of rhamnose groups. nih.gov This suggests that reducing the complexity of the sugar chain can enhance the molecule's ability to enter cells and reach its target. nih.gov

Generally, glycosylation influences the antioxidant capacity of flavonoid compounds, a principle that can be extended to other glycosides like polyphyllins. For instance, glycosylation at the 3-position of flavonols often decreases their antioxidant capacity by substituting a key hydroxyl group and disrupting the molecule's planarity. nih.gov While the specific positions vary, the principle that the location and presence of sugar groups alter the electronic and steric properties of the molecule, thereby modulating its activity, is fundamental. The sugar chains can affect the stability and conformation of the entire molecule, which in turn influences its interaction with biological systems. nih.gov

Table 1: Impact of Glycosylation on the Activity of Polyphyllin VII

| Compound | Structural Change | Biological Activity |

|---|---|---|

| Polyphyllin VII | Parent compound with multiple sugar residues | Baseline activity |

| ZH-2 | Derivative formed by the loss of rhamnose groups | Increased inhibitory effect on cell viability and chemoresistance nih.gov |

Relationship between Aglycone Structure and Pharmacological Effects

The aglycone, or sapogenin, is the non-carbohydrate core of the saponin (B1150181) molecule and serves as the foundational structure for its pharmacological activity. In many polyphyllins, the aglycone is a derivative of diosgenin (B1670711). The structure of this steroidal backbone is a key determinant of the compound's intrinsic biological effects, which are then modulated by the attached sugar chains.

The aglycone's lipophilicity allows it to interact with and cross cell membranes. nih.gov In nature, saponins (B1172615) can be found in their free aglycone form or as glycosides (bound to sugars). nih.gov The biological activity of saponins is often attributed to the combination of the rigid steroidal aglycone and the flexible sugar moieties.

Future Directions and Emerging Research Avenues for Polyphyllinh

Elucidation of Uncharted Biosynthetic Pathways and Regulatory Networks

The biosynthesis of steroidal saponins (B1172615) like Polyphyllin H is a complex, multi-stage process that is not yet fully understood. biorxiv.orgresearchgate.net Future research must focus on mapping the specific, uncharted steps in its formation and the intricate networks that regulate its production in plants.

The foundational pathway for steroidal saponins begins with the creation of the precursor 2,3-oxidosqualene (B107256), which is derived from either the mevalonate (B85504) (MVA) or the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway. nih.govresearchgate.net This precursor is then cyclized and undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, catalyzed by enzymes such as cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), to form the diverse array of polyphyllins. researchgate.netnih.govfrontiersin.org

While this general framework is known, the specific enzymes and regulatory genes responsible for converting upstream precursors into Polyphyllin H remain largely uncharacterized. Recent transcriptomic studies have begun to identify candidate genes. For instance, research on Paris polyphylla rhizomes inoculated with endophytes identified 17 candidate CYP450 genes and 2 UGT genes potentially involved in the biosynthesis of several polyphyllins, including Polyphyllin H. frontiersin.orgnih.gov These endophytes appeared to enhance polyphyllin accumulation by up-regulating these key downstream genes rather than the upstream terpene biosynthesis pathway. nih.gov

Future work should aim to:

Functionally characterize the identified candidate CYP450 and UGT genes to confirm their precise roles in the glycosylation and modification steps leading to Polyphyllin H.

Investigate the transcriptional regulation of these biosynthetic genes, exploring the involvement of transcription factor families like bHLH, MYB, and WRKY, which are known to regulate specialized metabolite production. mdpi.comsemanticscholar.org

Uncover how environmental factors and plant development stages influence the expression of these genes and the resulting accumulation of Polyphyllin H. nih.govresearchgate.net

| Enzyme Superfamily | General Role in Polyphyllin Biosynthesis | Relevance to Polyphyllin H | References |

| Cytochrome P450s (CYP450s) | Catalyze oxidation and hydroxylation reactions, creating the steroidal backbone (aglycone). | Specific CYP450s are required for the later-stage modifications to produce the Polyphyllin H structure. Candidate genes have been identified via transcriptomics. | frontiersin.orgnih.gov |

| UDP-glycosyltransferases (UGTs) | Catalyze glycosylation, attaching sugar moieties to the aglycone backbone, which is critical for the compound's bioactivity. | Specific UGTs are responsible for attaching the precise sugar chains that define Polyphyllin H. Candidate genes have been identified. | frontiersin.orgnih.gov |

Identification of Novel Molecular Targets and Signaling Cascades

A crucial area of future research is the identification of novel molecular targets and the signaling pathways that Polyphyllin H modulates. Understanding these mechanisms is fundamental to developing it as a therapeutic agent.

Current research has already pinpointed several key interactions. In glioma cells, Polyphyllin H has been shown to suppress the phosphorylation of Akt and MAPK, leading to cell cycle arrest and apoptosis. frontiersin.org Another study found that in hepatocellular carcinoma cells, Polyphyllin H exerts antitumor effects by regulating the Wnt/β-catenin pathway. nih.gov Furthermore, molecular docking studies have suggested a strong binding affinity between Polyphyllin H and key inflammatory pathway proteins, including MAPK3 and MYD88. researchgate.net

Future investigations should expand on these findings to:

Use proteomic and kinome profiling to conduct unbiased screens for new protein targets of Polyphyllin H in various cancer cell types.

Explore potential crosstalk between the known signaling pathways (e.g., Akt/MAPK and Wnt/β-catenin) affected by Polyphyllin H.

Investigate whether Polyphyllin H targets pathways commonly modulated by other polyphyllins, such as the PI3K/Akt/mTOR and STAT3 signaling axes, which have been identified as targets for Polyphyllin I. frontiersin.orgmdpi.com

| Molecular Target/Pathway | Observed Effect | Cell/Model System | References |

| Akt and MAPK pathways | Inhibition of phosphorylation, leading to reduced cell survival, apoptosis, and cell cycle arrest. | U251 glioma cells | frontiersin.org |

| Wnt/β-catenin pathway | Regulation of the pathway, inhibiting cell proliferation. | MHCC-97H hepatocellular carcinoma cells | nih.govnih.gov |

| MAPK3 and MYD88 | Demonstrated robust binding in molecular docking studies, suggesting modulation of inflammatory pathways. | In silico / Molecular docking | researchgate.net |

Development of Advanced In Vitro and In Vivo Research Models

To better predict the clinical potential of Polyphyllin H, research must move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and application of advanced research models that more accurately replicate human physiology and disease are critical.

Traditional models often fail to capture the complexity of the tumor microenvironment, cell-cell interactions, and drug responses in patients. frontiersin.org Advanced models offer significant advantages:

Organoids : These are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ. frontiersin.orghubrecht.eumdpi.com Tumor organoids, grown from patient tissue, can preserve the genetic and phenotypic heterogeneity of the original tumor, making them an excellent platform for testing the efficacy of compounds like Polyphyllin H and for personalized medicine approaches. hubrecht.eunih.gov

Patient-Derived Xenografts (PDX) : In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models maintain the histological and genetic characteristics of the original tumor better than cell-line-based xenografts and are invaluable for in vivo efficacy and resistance studies.

Future research should prioritize using these advanced models to study Polyphyllin H. For example, a panel of colorectal cancer organoids could be used to screen for sensitivity to Polyphyllin H and to identify biomarkers of response. nih.gov Similarly, PDX models of hepatocellular carcinoma could validate the in vivo efficacy of Polyphyllin H against the Wnt/β-catenin pathway, which it is known to target. nih.gov

Interdisciplinary Approaches to Polyphyllin H Research (e.g., Omics Integration, Synthetic Biology, Bioinformatics)

An integrated, interdisciplinary approach is essential to accelerate our understanding of Polyphyllin H. Combining fields like genomics, proteomics, synthetic biology, and bioinformatics will provide a holistic view of the compound's lifecycle, from its creation in the plant to its mechanism of action in human cells.

Omics Integration : High-throughput "omics" technologies are powerful tools for discovery. mdpi.com Transcriptomics and metabolomics have already been used to correlate gene expression with the production of polyphyllins, including H, at different developmental stages of P. polyphylla. nih.govresearchgate.net Future studies should integrate multiple omics layers (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive models of the biosynthetic pathway and its regulation. mdpi.comnih.gov This approach can reveal novel enzymes, regulatory factors, and metabolic fluxes controlling Polyphyllin H synthesis.

Synthetic Biology : The low natural abundance of Polyphyllin H is a major barrier to research and development. nih.gov Synthetic biology offers a solution by enabling heterologous production. Researchers have successfully reconstructed biosynthetic pathways for other complex saponins in microbial hosts like yeast. nih.govspringernature.comsciencecast.org A major future goal should be to identify all the necessary enzymes for Polyphyllin H biosynthesis and reconstruct the complete pathway in a chassis organism like Saccharomyces cerevisiae. This would allow for sustainable, scalable production for preclinical and clinical studies.

Bioinformatics : Bioinformatics is the glue that holds these interdisciplinary efforts together. Databases and specialized software are critical for analyzing large omics datasets, predicting gene function, and identifying drug targets. nih.govresearchgate.net For instance, the Paris polyphylla Data Portal (PPDP) is a specialized platform that integrates genomic and transcriptomic data to help researchers mine for genes involved in polyphyllin biosynthesis. mdpi.comsemanticscholar.org Molecular docking tools can predict the binding of Polyphyllin H to novel protein targets, guiding further experimental validation. researchgate.net

| Interdisciplinary Field | Application in Polyphyllin H Research | Example Tools/Platforms | References |

| Omics (Transcriptomics, Metabolomics) | Identification of candidate genes (CYP450s, UGTs) and regulatory factors involved in biosynthesis. | RNA-seq, HPLC, Weighted Gene Co-expression Network Analysis (WGCNA) | frontiersin.orgnih.govnih.gov |

| Synthetic Biology | Heterologous production in microbial hosts (e.g., yeast) to overcome low natural abundance. | Yeast expression systems, CRISPR-Cas9 gene editing | nih.govsciencecast.org |

| Bioinformatics | Target prediction, analysis of omics data, pathway mapping, molecular docking. | PPDP, AutoDock Vina, STRING, DAVID, BLAST | mdpi.comresearchgate.netnih.govresearchgate.net |

Exploration of Synergistic Effects with other Bioactive Compounds

Combination therapy is a cornerstone of modern cancer treatment, and a promising future direction for Polyphyllin H is its use in synergy with other agents. Combining drugs can enhance therapeutic efficacy, overcome resistance, and potentially reduce side effects by allowing for lower doses of each compound.

While specific studies on Polyphyllin H in combination therapies are still limited, research on closely related polyphyllins provides a strong rationale for this approach.

Polyphyllin I has been shown to enhance the cytotoxic effects of cisplatin (B142131) in gastric and ovarian cancer cells and to work synergistically with the anti-androgen drug enzalutamide (B1683756) in prostate cancer. nih.govdovepress.comsci-hub.se

Polyphyllin VII potentiates the antitumor activity of cisplatin in non-small cell lung cancer cells and enhances the sensitivity of endometrial carcinoma cells to medroxyprogesterone (B1676146) acetate. researchgate.netspandidos-publications.com

A crude Paris polyphylla extract, containing a mixture of saponins including Polyphyllin H, demonstrated synergistic effects with the chemotherapeutic drugs 5-fluorouracil (B62378) (5-FU) and cisplatin in colorectal cancer cells. nih.gov

These findings strongly suggest that Polyphyllin H could act as a chemosensitizer or work in concert with other targeted therapies. Future research should systematically screen for synergistic combinations of Polyphyllin H with a wide range of standard-of-care chemotherapies and targeted agents across different cancer types. Investigating its potential to reverse drug resistance is a particularly important avenue.

| Related Polyphyllin / Extract | Combination Agent | Observed Synergistic Effect | Cancer Type | References |

| Polyphyllin VII | Cisplatin | Enhanced antitumor activity via induction of ferroptosis and apoptosis. | Non-Small Cell Lung Cancer | researchgate.net |

| Polyphyllin I | Cisplatin | Enhanced cytotoxic effect and promotion of apoptosis. | Gastric Cancer, Ovarian Cancer | nih.govsci-hub.se |

| Polyphyllin VII | Medroxyprogesterone Acetate | Increased sensitivity and inhibition of cell viability. | Endometrial Carcinoma | spandidos-publications.com |

| Paris polyphylla Extract (PPE) | 5-Fluorouracil (5-FU) & Cisplatin | Potentiated therapeutic significance and induction of apoptosis. | Colorectal Cancer | nih.gov |

| Polyphyllin I | TRAIL | Promoted apoptosis and inhibited cell migration. | Osteosarcoma | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.